Lepimectin
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Overview
Description
Lepimectin is a novel natural insecticide primarily used for the control of sucking and biting insects such as thrips, mites, moths, and leaf-miners. It is derived from the fermentation products of Streptomyces species and belongs to the milbemycin group of compounds . This compound is known for its high efficacy in protecting various crops, including vegetables, fruits, and ornamentals .
Preparation Methods
The preparation of Lepimectin involves several synthetic routes and reaction conditions. One method includes acid hydrolysis with a 5-hydroxyl protecting group, followed by a reaction with 2-methoxy-imino phenylacetic acid through an SN2 mechanism, and finally, the removal of the 5-hydroxyl protecting group to obtain the desired compound . This method is advantageous due to its low cost, high purity, high yield, and suitability for industrial production .
Chemical Reactions Analysis
Lepimectin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include acid hydrolysis and SN2 reactions . The major products formed from these reactions are derivatives of this compound with different functional groups, which can be used for various applications .
Scientific Research Applications
Lepimectin has a wide range of scientific research applications. In agriculture, it is used as an insecticide to protect crops from pests . In biology and medicine, this compound is studied for its potential use in controlling parasitic infections . Its unique mode of action makes it a valuable compound for research in neurotoxic insecticides and their effects on ion channels .
Mechanism of Action
Lepimectin exerts its effects by acting as a glutamate-gated chloride channel (GluCl) activator . This mechanism involves the modulation of GluCl channels, leading to the disruption of normal ion flow in the nervous system of insects. This disruption results in paralysis and eventual death of the target pests .
Comparison with Similar Compounds
Lepimectin is structurally related to other compounds in the milbemycin and avermectin groups . Similar compounds include milbemycin A3, milbemycin A4, and abamectin . While these compounds share a common mode of action, this compound is unique due to its specific structural modifications, which enhance its efficacy and reduce the likelihood of resistance development .
This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and practical applications. Its effectiveness in controlling pests and potential use in medicine highlight its importance in various fields.
Properties
CAS No. |
863549-51-3 |
---|---|
Molecular Formula |
C41H53NO10 |
Molecular Weight |
719.9 g/mol |
IUPAC Name |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2Z)-2-methoxyimino-2-phenylacetate |
InChI |
InChI=1S/C41H53NO10/c1-7-33-24(2)18-19-40(52-33)22-31-21-30(51-40)17-16-26(4)36(50-39(45)34(42-47-6)28-13-9-8-10-14-28)25(3)12-11-15-29-23-48-37-35(43)27(5)20-32(38(44)49-31)41(29,37)46/h8-16,20,24-25,30-33,35-37,43,46H,7,17-19,21-23H2,1-6H3/b12-11+,26-16+,29-15+,42-34-/t24-,25-,30+,31-,32-,33+,35+,36+,37+,40+,41+/m0/s1 |
InChI Key |
HICUREFSAIZXFQ-JOWPUVSESA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)/C(=N\OC)/C6=CC=CC=C6)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C(=NOC)C6=CC=CC=C6)C)C |
Origin of Product |
United States |
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